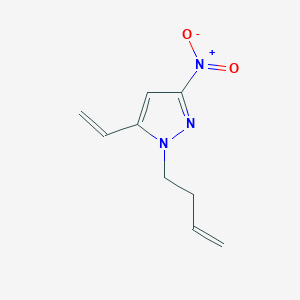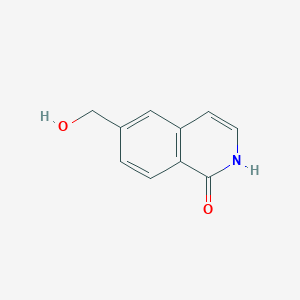
6-(hydroxymethyl)isoquinolin-1(2H)-one
Descripción general
Descripción
6-(hydroxymethyl)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound. Isoquinolinones are a class of compounds known for their diverse biological activities and are commonly found in natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing isoquinolin-1(2H)-ones involves the use of rhodium-catalyzed C-H activation/annulation reactions. For instance, a Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization can produce isoquinolin-1(2H)-ones . Another method includes the use of N-chloroamides as a directing synthon for cobalt-catalyzed room-temperature C-H activation .
Industrial Production Methods
Industrial production methods for isoquinolin-1(2H)-ones often involve large-scale organic electrosynthesis. This method uses electrons as clean redox agents, providing a sustainable alternative to traditional synthetic methods. The electro-oxidative intramolecular C-H amination has emerged as a powerful platform for sustainably constructing N-heterocycles .
Análisis De Reacciones Químicas
Types of Reactions
6-(hydroxymethyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinolinone core.
Substitution: Substitution reactions, such as thiolation and selenylation at the C-4 position, are common.
Common Reagents and Conditions
Common reagents used in these reactions include AgSbF6 for selective thiolation and selenylation , and various transition metal catalysts for C-H activation and annulation reactions .
Major Products
The major products formed from these reactions include various substituted isoquinolinones, which can have different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
6-(hydroxymethyl)isoquinolin-1(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 6-(hydroxymethyl)isoquinolin-1(2H)-one involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(hydroxymethyl)isoquinolin-1(2H)-one include:
- 6-amino-1(2H)-isoquinolinone
- 1,4-dihydro-1-phenyl-3(2H)-isoquinolinone
- 2-methyl-4-phenyl-1(2H)-isoquinolinone
Uniqueness
What sets this compound apart from these similar compounds is its unique hydroxymethyl group, which can participate in various chemical reactions and interactions, potentially leading to unique biological activities and applications .
Propiedades
IUPAC Name |
6-(hydroxymethyl)-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-1-2-9-8(5-7)3-4-11-10(9)13/h1-5,12H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFXUWDUOXXNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653977 | |
| Record name | 6-(Hydroxymethyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-25-9 | |
| Record name | 6-(Hydroxymethyl)-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Hydroxymethyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


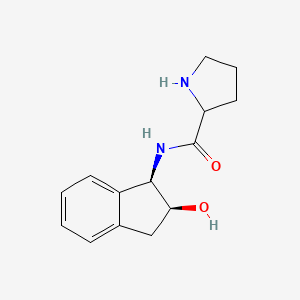
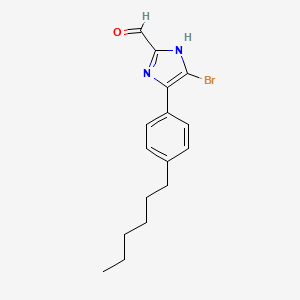


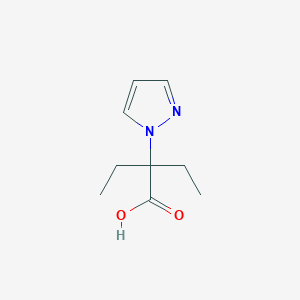



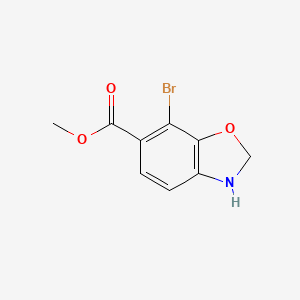
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)
![1,8-Dihydrocarbazolo[4,3-c]carbazole](/img/structure/B13706448.png)
